4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one
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Overview
Description
5-Fluoro-5’-deoxycytidine is a cytidine analog known for its potential anti-metabolic and anti-tumor activities. It is a fluorinated pyrimidine nucleoside that inhibits DNA methyltransferases, making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-5’-deoxycytidine typically involves the fluorination of cytidine derivatives. One common method includes the treatment of 5-fluoro-2’-deoxyuridine with 2,4,6-trimethylphenol in the presence of 1-methylpyrrolidine and trifluoroacetic anhydride, followed by aminolysis .
Industrial Production Methods: Industrial production methods for 5-Fluoro-5’-deoxycytidine are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-5’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction Reactions: These reactions are less common but can occur under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles and specific catalysts.
Oxidation and Reduction Reactions: Require oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different fluorinated derivatives .
Scientific Research Applications
5-Fluoro-5’-deoxycytidine has a wide range of scientific research applications:
Chemistry: Used as a probe for studying nucleic acid structures and dynamics.
Biology: Investigated for its role in inhibiting DNA methyltransferases, which is crucial in epigenetic studies.
Medicine: Explored for its potential in cancer treatment due to its anti-tumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The primary mechanism of action of 5-Fluoro-5’-deoxycytidine involves its conversion to 5-fluoro-2’-deoxyuridylate, which inhibits thymidylate synthase. This inhibition disrupts DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cells. The compound also affects nucleotide pools, further contributing to its cytotoxicity .
Comparison with Similar Compounds
5-Fluorouracil: Widely used in cancer treatment, inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Similar mechanism of action, used in cancer research.
Zebularine: Another cytidine analog, inhibits DNA methyltransferases.
Uniqueness: 5-Fluoro-5’-deoxycytidine is unique due to its specific inhibition of DNA methyltransferases and its potential to be used in combination with other inhibitors to enhance its anti-tumor effects .
Properties
Molecular Formula |
C9H12FN3O4 |
---|---|
Molecular Weight |
245.21 g/mol |
IUPAC Name |
4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m0/s1 |
InChI Key |
YSNABXSEHNLERR-PFMSLJQWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=C(C(=NC2=O)N)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O |
Origin of Product |
United States |
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